molecular formula C17H12N2O3 B1204544 3-Hydroxy-4-(phenylazo)-2-naphthoic acid CAS No. 27757-79-5

3-Hydroxy-4-(phenylazo)-2-naphthoic acid

Cat. No.: B1204544
CAS No.: 27757-79-5
M. Wt: 292.29 g/mol
InChI Key: DYMRMULFWJUGDJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 3-Hydroxy-4-(phenylazo)-2-naphthoic acid follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is designated as 3-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid, which precisely describes the spatial arrangement of its constituent functional groups. This nomenclature system accounts for the naphthalene ring system as the primary backbone, with the carboxylic acid group at the 2-position, a hydroxyl group at the 3-position, and the phenyldiazenyl substituent at the 4-position.

The compound exists under several synonymous designations within chemical databases and literature. These alternative names include Brilliant lake red R, 2-Naphthalenecarboxylic acid, 3-hydroxy-4-(phenylazo)-, and 3-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid. Each nomenclature variant reflects different systematic approaches to naming complex aromatic compounds while maintaining reference to the same molecular structure.

Identifier Type Value
Chemical Abstracts Service Registry Number 27757-79-5
Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
International Chemical Identifier InChI=1S/C17H12N2O3/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12/h1-10,20H,(H,21,22)
Simplified Molecular Input Line Entry System C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O
European Community Number 248-638-0
Melting Point 230 degrees Celsius

The structural identification of this compound reveals a sophisticated molecular architecture characterized by the fusion of naphthalene and benzene ring systems through an azo linkage. The naphthalene backbone provides the foundational aromatic framework, while the phenyl group attached via the azo bridge contributes additional conjugation and chromophoric properties. The hydroxyl group at position 3 and the carboxylic acid functionality at position 2 create specific chemical reactivity patterns and influence the compound's physical properties.

Advanced spectroscopic analysis techniques have confirmed the precise structural arrangements within this molecule. The azo linkage, represented by the nitrogen-nitrogen double bond, serves as the critical chromophoric unit responsible for the compound's color properties. The electron-withdrawing nature of the carboxylic acid group and the electron-donating characteristics of the hydroxyl group create an electronic environment that stabilizes the extended conjugation system throughout the molecular framework.

Properties

CAS No.

27757-79-5

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

3-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H12N2O3/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12/h1-10,20H,(H,21,22)

InChI Key

DYMRMULFWJUGDJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O

Other CAS No.

27757-79-5
6371-76-2

Pictograms

Irritant

Related CAS

16508-79-5 (barium[2:1] salt)
6371-76-2 (calcium[2:1] salt)

Synonyms

1-phenylazo-2-hydroxy-3-naphthoic acid, calcium salt
Brilliant Lake Red R
Brilliant Lake Red R, barium salt (2:1)
Brilliant Lake Red R, calcium salt (2:1)
C.I. 15800
D.C. Red No. 31
Pigment Red 64
R-219

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

3-Hydroxy-4-(phenylazo)-2-naphthoic acid has the molecular formula C17H12N2O3C_{17}H_{12}N_2O_3 and features a naphthalene core substituted with a hydroxyl group and an azo group. This structure is significant for its reactivity and interaction with various substrates, making it a valuable compound in synthetic chemistry.

Applications in Dye Chemistry

Dyes and Pigments Production
The primary application of this compound is as an intermediate in the synthesis of dyes and pigments. It serves as a precursor for various azo dyes, which are widely used in textiles, food coloring, and cosmetics due to their vibrant colors and stability. The compound's ability to form stable complexes with metal ions enhances its utility in dye formulations.

Table 1: Comparison of Azo Dyes Derived from this compound

Dye NameColorApplication AreaStability
Direct Red 28RedTextilesHigh
Acid Yellow 23YellowFood IndustryModerate
Basic Blue 7BluePaper IndustryHigh

Pharmaceutical Applications

Potential Therapeutic Uses
Recent studies have indicated that this compound may possess therapeutic properties. For instance, it has been investigated as a chemical chaperone to prevent vascular remodeling and hypertension in animal models. The compound demonstrated the ability to mitigate the effects of angiotensin II-induced stress on vascular smooth muscle cells by preserving protein homeostasis and reducing inflammation .

Case Study: Hypertension Treatment
In a study involving mice infused with angiotensin II, treatment with this compound resulted in:

  • Prevention of hypertension.
  • Reduction in heart weight/body weight ratio.
  • Histological improvements in vascular structure.

This suggests potential applications in cardiovascular disease management .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)
this compound is utilized in analytical chemistry for its effective separation capabilities via HPLC. A reverse phase HPLC method has been developed for its analysis, which allows for the isolation of impurities and quantification of the compound in various matrices .

Table 2: HPLC Method Parameters for Analyzing this compound

ParameterValue
Mobile PhaseAcetonitrile/Water/Phosphoric Acid
Column TypeNewcrom R1 HPLC
Particle Size3 µm
Flow Rate1 mL/min

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies have shown that the compound can cause skin irritation and eye damage upon exposure . Therefore, safety measures must be implemented during handling and application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) logP Key Applications References
3-Hydroxy-4-(phenylazo)-2-naphthoic acid 3-OH, 4-azo (phenyl) C₁₇H₁₂N₂O₃ 292.295 4.67 Pigment (C.I. PR 64), HPLC
3-Hydroxy-4-[(2-methylphenyl)azo]-2-naphthoic acid calcium salt 3-OH, 4-azo (2-methylphenyl), sulfonate C₁₈H₁₂N₂O₆S·Ca 452.48 N/A Color additive (D&C Red No. 6)
1-Hydroxy-4-sulfamoyl-2-naphthoic acid derivatives (e.g., 3j, 3k) 1-OH, 4-sulfamoyl (piperazinyl, phenyl) Varies ~350–450 N/A Enzyme inhibitors
3-Hydroxy-4-(phenyl(pyridin-2-ylamino)methyl)-2-naphthoic acid 3-OH, 4-(phenyl-pyridinyl-methyl) C₂₃H₁₇N₃O₃ 383.40 N/A Dual α-glucosidase/α-amylase inhibitors
1-Bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid (UBP618) 1-Br, 2-OH, 6-phenyl C₁₇H₁₁BrO₃ 343.18 N/A NMDA receptor antagonist

Physicochemical and Analytical Profiles

  • Lipophilicity : The logP of this compound (4.67) is higher than that of polar sulfamoyl derivatives, impacting its solubility in organic solvents and HPLC retention times .
  • Analytical Methods : Reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases is effective for separating the target compound, whereas sulfamoyl derivatives require mass spectrometry (MS)-compatible conditions .

Preparation Methods

Synthesis of Hydroxy Naphthoic Acid Intermediates

The foundational step in producing 3-hydroxy-4-(phenylazo)-2-naphthoic acid involves synthesizing the hydroxy naphthoic acid backbone. A patented method for analogous compounds (e.g., 2-hydroxy-1-naphthoic acid) employs carboxylation of naphthol derivatives under anhydrous conditions.

Carboxylation of Naphthols

The process begins with the reaction of β-naphthol (or α-naphthol) with potassium hydroxide in the presence of dibutyl carbitol as a diluent. The mixture is dehydrated to form an anhydrous potassium naphtholate slurry, which is then treated with carbon dioxide under controlled pressure and temperature. For example, β-naphthol reacts with CO₂ at 80–120°C and atmospheric pressure to yield 2-hydroxy-1-naphthoic acid:

Reaction Conditions

  • Diluent : Dibutyl carbitol (5–10 parts per naphthol)

  • Base : Aqueous KOH (45% w/w)

  • Temperature : 25°C (naphtholate formation), 80–120°C (carboxylation)

  • Pressure : Atmospheric to 20 psi

  • Yield : 61.9–72.7%

This method’s efficiency stems from dibutyl carbitol’s ability to prevent tar formation and enable reagent recycling. The carboxylation product is isolated via acidification (e.g., HCl or H₂SO₄), yielding the hydroxy naphthoic acid.

Azo Coupling Reaction

The phenylazo group is introduced through a diazo coupling reaction between a diazonium salt and the hydroxy naphthoic acid intermediate.

Diazonium Salt Preparation

Benzenediazonium chloride is synthesized by treating aniline with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C:

C₆H₅NH₂ + NaNO₂ + HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O\text{C₆H₅NH₂ + NaNO₂ + HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O}

Coupling with Hydroxy Naphthoic Acid

The diazonium salt reacts with 3-hydroxy-2-naphthoic acid under alkaline conditions (pH 8–10) to form the azo linkage at position 4:

C₁₀H₆(OH)COOH + C₆H₅N₂⁺ → C₁₇H₁₂N₂O₃ + H⁺\text{C₁₀H₆(OH)COOH + C₆H₅N₂⁺ → C₁₇H₁₂N₂O₃ + H⁺}

Optimization Parameters

  • pH : Alkaline conditions favor coupling at the hydroxyl group’s para position.

  • Temperature : 0–10°C to minimize diazonium decomposition.

  • Solvent : Aqueous ethanol or dimethylformamide (DMF).

Optimization of Reaction Parameters

Carboxylation Efficiency

The patent highlights the impact of diluents and temperature on carboxylation yield:

ParameterOptimal RangeYield (%)
Dibutyl carbitol5–10 parts/naphthol61.9–72.7
Temperature80–120°C70.2
CO₂ PressureAtmospheric72.7

Exceeding 120°C promotes side reactions, while insufficient diluent reduces stirrability.

Azo Coupling Yield

While specific data for the target compound is absent, analogous azo couplings typically achieve 60–85% yields under optimized pH and temperature.

Comparative Analysis of Synthetic Routes

The table below contrasts the patented carboxylation method with theoretical routes for 3-hydroxy-2-naphthoic acid:

MethodAdvantagesChallenges
Patent carboxylationHigh purity, scalable, reusable diluentLimited to 1-/2-hydroxy isomers
Electrophilic substitutionDirect functionalizationLow regioselectivity
Multi-step synthesisFlexibility in substituent placementCost and complexity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Hydroxy-4-(phenylazo)-2-naphthoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via azo coupling between a diazonium salt (e.g., benzenediazonium chloride) and 3-hydroxy-2-naphthoic acid. Key parameters include pH (maintained at 8–10 using sodium carbonate) and temperature (0–5°C to prevent diazonium salt decomposition). Post-synthesis, purification via recrystallization from ethanol-water mixtures improves purity . Yield optimization requires stoichiometric control of the diazonium salt and monitoring coupling efficiency via TLC (silica gel, ethyl acetate/hexane).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • UV-Vis : Azo group absorption at 450–550 nm (π→π* transition) .
  • FTIR : Peaks at ~1600 cm⁻¹ (C=O stretch of carboxylic acid), ~3400 cm⁻¹ (O-H stretch), and ~1500 cm⁻¹ (N=N stretch) .
  • 1H NMR : Aromatic protons appear as multiplets (δ 7.0–8.5 ppm), with carboxylic acid proton at δ ~12 ppm (DMSO-d6) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from solvent purity or measurement protocols. Standardize solubility tests by:

  • Using HPLC-grade solvents (e.g., DMSO, methanol, aqueous buffers).
  • Conducting saturation experiments at 25°C with agitation (24 hrs), followed by filtration (0.22 µm membrane) and gravimetric analysis .
  • Validating results via UV-Vis calibration curves to detect dissolved analyte concentrations .

Q. How can the photostability of this compound be systematically evaluated for material science applications?

  • Methodological Answer : Design accelerated degradation studies:

  • Expose solid/solution samples to UV light (e.g., 365 nm) under controlled humidity/temperature.
  • Monitor degradation via:
  • HPLC : Track parent compound depletion and byproduct formation (C18 column, acetonitrile/water + 0.1% TFA).
  • XRD : Assess crystallinity changes in solid-state samples .
  • Compare degradation kinetics under inert (N₂) vs. aerobic conditions to identify oxidative pathways .

Q. What methodologies are effective for studying the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Synthesize metal complexes (e.g., Cu²⁺, Ba²⁺) by reacting the ligand with metal salts (e.g., CuCl₂) in ethanol/water (1:1) at pH 6–6.
  • Characterize using:
  • ESI-MS : Confirm stoichiometry (e.g., [Cu(L)₂] complexes).
  • EPR : Detect paramagnetic behavior in Cu²⁺ complexes.
  • Thermogravimetry (TGA) : Determine hydration/decomposition steps .

Q. How can substituent effects on the azo group influence the compound’s electronic properties?

  • Methodological Answer :

  • Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups to the phenylazo moiety (see analogues in ).
  • Compare electronic spectra (UV-Vis) to assess λₘₐₓ shifts.
  • Perform DFT calculations (e.g., Gaussian09) to model HOMO-LUMO gaps and charge distribution .

Q. What factorial design approaches optimize reaction conditions for derivative synthesis?

  • Methodological Answer : Use a 2³ factorial design to evaluate:

  • Factors : Temperature (30°C vs. 60°C), solvent (DMF vs. ethanol), catalyst (none vs. p-toluenesulfonic acid).
  • Responses : Yield, purity (HPLC area %).
  • Analyze via ANOVA to identify significant interactions (e.g., temperature-solvent) and optimize using response surface methodology (RSM) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., MTT assay for cytotoxicity, 48 hrs exposure, triplicate wells).
  • Control variables: Cell line (e.g., HeLa vs. HEK293), serum concentration (10% FBS), and DMSO concentration (<0.1%).
  • Validate results with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. Why do studies report divergent stability profiles for metal complexes of this compound?

  • Methodological Answer : Stability varies with metal ion coordination geometry and counterion effects.

  • Compare stability constants (log K) via potentiometric titration (e.g., pH 2–12, 0.1 M KCl).
  • Analyze solution speciation using software (e.g., Hyperquad) to account for protonation equilibria .

Tables for Key Data

Table 1 : Spectral Signatures of this compound

TechniqueKey Peaks/FeaturesReference
UV-Vis (EtOH)λₘₐₓ = 480 nm (azo π→π*)
FTIR (KBr)1600 cm⁻¹ (C=O), 1500 cm⁻¹ (N=N)
1H NMR (DMSO-d6)δ 12.1 (COOH), 7.2–8.4 (aromatic H)

Table 2 : Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)NotesReference
DMSO25.3 ± 1.2Complete dissolution
Methanol8.7 ± 0.5Partial precipitation
Water (pH 7)0.12 ± 0.03pH-dependent

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